Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI), also known as THT, is a sulfur-containing organic compound. It has been widely used in scientific research due to its unique chemical structure and properties.
Mechanism Of Action
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is a sulfur-containing compound that can act as a nucleophile in chemical reactions. It can also act as a reducing agent due to the presence of the carbonodithioic acid group. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been shown to react with a variety of electrophiles, including aldehydes, ketones, and epoxides. The mechanism of action of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is complex and depends on the specific reaction conditions.
Biochemical And Physiological Effects
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxicity in animal studies. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been reported to cause liver damage and decrease the activity of certain enzymes in rats. Further studies are needed to fully understand the biochemical and physiological effects of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI).
Advantages And Limitations For Lab Experiments
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is also stable under a variety of conditions, making it easy to store and handle. However, Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) can also be difficult to handle due to its strong odor and tendency to polymerize.
Future Directions
There are several future directions for the use of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) could also be used in the preparation of new chiral ligands for asymmetric catalysis. Further studies are needed to fully understand the mechanism of action and potential toxicity of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI). Additionally, new methods for the synthesis of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) and its derivatives could be developed to improve its usefulness as a reagent in organic synthesis.
Conclusion:
In conclusion, Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is a sulfur-containing organic compound that has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has unique chemical properties that make it a useful tool for organic chemists. However, Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is also a toxic compound that requires careful handling and disposal. Further studies are needed to fully understand the mechanism of action and potential toxicity of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI).
Synthesis Methods
The synthesis of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) can be achieved through a multi-step process. First, tricyclo[2.2.1.02,6]hept-3-ene is reacted with methyl mercaptan to produce tricyclo[2.2.1.02,6]hept-3-yl methyl sulfide. This compound is then reacted with carbon disulfide and sodium hydroxide to form the sodium salt of carbonodithioic acid. Finally, the esterification of this sodium salt with methanol yields Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI).
Scientific Research Applications
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a sulfur source in the preparation of metal sulfides. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been used in the synthesis of a variety of natural products, including sesquiterpenoids and alkaloids. It has also been used in the preparation of chiral ligands for asymmetric catalysis.
properties
CAS RN |
147319-51-5 |
---|---|
Product Name |
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) |
Molecular Formula |
C9H12OS2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
methylsulfanyl(3-tricyclo[2.2.1.02,6]heptanylsulfanyl)methanone |
InChI |
InChI=1S/C9H12OS2/c1-11-9(10)12-8-4-2-5-6(3-4)7(5)8/h4-8H,2-3H2,1H3 |
InChI Key |
DITWWRQNYIJUJD-UHFFFAOYSA-N |
SMILES |
CSC(=O)SC1C2CC3C1C3C2 |
Canonical SMILES |
CSC(=O)SC1C2CC3C1C3C2 |
synonyms |
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.